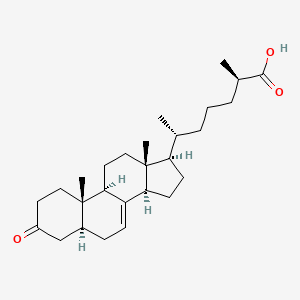

(25R)-Delta(7)-dafachronic acid

Description

Properties

Molecular Formula |

C27H42O3 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

(2R,6R)-6-[(5S,9R,10S,13R,14R,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid |

InChI |

InChI=1S/C27H42O3/c1-17(6-5-7-18(2)25(29)30)22-10-11-23-21-9-8-19-16-20(28)12-14-26(19,3)24(21)13-15-27(22,23)4/h9,17-19,22-24H,5-8,10-16H2,1-4H3,(H,29,30)/t17-,18-,19+,22-,23+,24+,26+,27-/m1/s1 |

InChI Key |

SQTAVUCHOVVOFD-QAIVWSEESA-N |

Isomeric SMILES |

C[C@H](CCC[C@@H](C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C |

Canonical SMILES |

CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence and Key Steps

- Clemmensen Reduction : Diosgenin undergoes zinc amalgam-mediated reduction in hydrochloric acid to yield (25R)-5α-cholestan-3β-ol, establishing the 5α-reduced trans-A/B ring junction.

- Oppenauer Oxidation : The 3β-hydroxyl group is oxidized to a ketone using aluminum isopropoxide and cyclohexanone, generating (25R)-5α-cholestan-3-one.

- Δ⁷ Double Bond Installation : Allylic bromination at C-7 with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) followed by base-mediated elimination (e.g., DBU) produces the Δ⁷-enone intermediate.

- Side-Chain Functionalization : The C-26 methyl group is oxidized to a carboxylic acid via Jones oxidation (CrO₃/H₂SO₄), yielding (25R)-Δ⁷-dafachronic acid.

Optimization Challenges

- Stereochemical Integrity : The Clemmensen reduction preserves the (25R) configuration inherent to diosgenin, avoiding epimerization at C-25.

- Byproduct Formation : Competing Δ⁴-isomerization during Oppenauer oxidation necessitates careful temperature control (0–5°C) to suppress undesired conjugated enones.

Table 1: Yields and Conditions for Diosgenin-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Clemmensen Reduction | Zn(Hg)/HCl, reflux, 12 h | 85 | 92 |

| Oppenauer Oxidation | Al(OiPr)₃, cyclohexanone, 0°C | 78 | 89 |

| Δ⁷ Installation | DBDMH, CH₂Cl₂; DBU, 25°C | 65 | 95 |

| Jones Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 90 | 98 |

Stereochemical Control at C-25 via Enzymatic Resolution

While diosgenin inherently provides the (25R) configuration, alternative routes from cholesterol or stigmasterol require explicit stereochemical control at C-25. Enzymatic resolution using Pseudomonas cepacia lipase enables efficient separation of (25R) and (25S) epimers.

Synthetic Workflow

- Aldol Reaction : Cholesterol-derived 26-aldehyde undergoes Evans aldol reaction with (S)-4-isopropyl-3-propionyl-2-oxazolidinone to install the C-25 stereocenter.

- Epimerization : The C-25 aldehyde intermediate is treated with DBU, equilibrating (25R) and (25S) epimers in a 1:1 ratio.

- Enzymatic Acetylation : Pseudomonas cepacia lipase selectively acetylates the (25S)-26-alcohol, allowing chromatographic separation of (25R)-26-alcohol.

- Oxidation to Acid : The resolved (25R)-26-alcohol is oxidized to the carboxylic acid using pyridinium chlorochromate (PCC).

Advantages

- High Enantiomeric Excess : Enzymatic resolution achieves >98% ee for (25R)-isomer.

- Scalability : Lipase-catalyzed reactions are amenable to multi-gram synthesis.

Alternative Route via Allylic Bromination and Hydrogenation

A divergent pathway leverages allylic bromination and hydrogenation to construct the Δ⁷ system while preserving the (25R) configuration.

Synthetic Highlights

- Allylic Bromination : (25R)-5α-cholestan-3-one is treated with N-bromosuccinimide (NBS) under photolytic conditions to introduce bromide at C-7.

- Dehydrohalogenation : Elimination of HBr with 1,8-diazabicycloundec-7-ene (DBU) forms the Δ⁵,⁷-diene.

- Selective Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) reduces the Δ⁵ bond, yielding the Δ⁷-monounsaturated sterol.

- Side-Chain Oxidation : The C-26 methyl group is sequentially oxidized to carboxylic acid via TEMPO/NaOCl and Pinnick oxidation.

Table 2: Comparative Efficiency of Δ⁷ Installation Methods

| Method | Δ⁷ Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|

| Oppenauer Oxidation | 65 | 95 | Δ⁴-isomer (≤5%) |

| Allylic Bromination | 58 | 93 | Δ⁵,⁷-diene (≤8%) |

| Hydrogenation | 72 | 97 | 5β-reduced product (≤3%) |

Comparative Analysis of Synthetic Methods

Cost and Scalability

Stereochemical Fidelity

Environmental Impact

- Jones oxidation (CrO₃) poses toxicity concerns, prompting exploration of alternatives like TEMPO/NaOCl for greener side-chain oxidation.

Q & A

Q. What are the key synthetic methodologies for producing (25R)-Delta(7)-dafachronic acid, and how do yields compare across approaches?

The synthesis of this compound involves stereoselective steps, including palladium-catalyzed dehydrogenation and Jones oxidation. A relay intermediate, such as the orthogonally diprotected diol, enables double-bond migration from the 5,6- to 7,8-position via allylic oxidation, hydrogenation, and elimination. Yields vary significantly: one route achieved 27% overall yield over 15 steps , while alternative pathways using diosgenin as a precursor achieved gram-scale production but required kinetic resolution to separate (25R)- and (25S)-epimers . Key challenges include minimizing isomerization during oxidation and optimizing protecting group strategies.

Q. How is the hormonal activity of this compound assessed in C. elegans, and what metrics define potency?

Activity is measured via in vitro Gal4-transactivation assays and in vivo dauer rescue experiments. In transactivation assays, this compound shows an EC₅₀ of 33 nM, slightly lower than its (25S)-epimer (EC₅₀ = 23 nM) . In dauer rescue assays, which mimic physiological conditions, the (25R)-isomer rescues ~60–80% of daf-9 mutant worms at 50 nM, highlighting its functional relevance despite stereochemical preference for (25S)-isomers in vivo .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported potency data between (25R)- and (25S)-epimers of Delta(7)-dafachronic acid?

Contradictions arise from assay specificity: in vitro systems (e.g., Gal4-transactivation) prioritize A/B-ring configuration over C-25 stereochemistry, whereas in vivo models (e.g., dauer rescue) emphasize epimer-specific bioavailability or receptor binding. For example, this compound has comparable in vitro EC₅₀ to (25S)-Delta(4)-isomers but lower in vivo efficacy due to reduced cellular uptake or metabolic stability . Researchers should cross-validate findings using both assay types and employ isotopic labeling to track epimer-specific metabolism.

Q. What strategies optimize the synthesis of this compound for large-scale studies in parasitic nematodes?

Scaling production requires cost-effective precursors (e.g., diosgenin) and minimizing chiral resolution steps. A four-step sequence from diosgenin-derived intermediate X (Scheme 1 in ) avoids low-yield bromination steps. Catalytic hydrogenation and enzymatic kinetic resolution (e.g., Pseudomonas cepacia lipase) improve stereochemical purity . Recent advances in palladium-catalyzed dehydrogenation (93% yield for Delta(1,7)-isomers ) also offer pathways to diversify analogs for structure-activity studies.

Q. How does this compound compare to other dafachronic acid isomers in regulating parasitic nematode development?

In Strongyloides stercoralis, this compound induces resumption of feeding in infective larvae (iL3) at 10 nM, comparable to (25S)-isomers . However, ketoconazole inhibition of cytochrome P450 (DAF-9 homolog) blocks iL3 activation, which is rescued only by Delta(7)-isomers, not Delta(4)- or Delta(5)-analogs . This suggests conserved DAF-12 signaling in parasites but distinct ligand specificity, necessitating species-specific analog screening.

Methodological Considerations

Q. What experimental controls are critical when assessing dafachronic acid activity in C. elegans dauer rescue assays?

Controls should include:

- Negative controls : daf-9 null mutants without ligand exposure.

- Positive controls : (25S)-Delta(7)-dafachronic acid (highest potency).

- Dose-response validation : Test concentrations from 1 nM to 10 µM to identify threshold effects .

- Phenotypic scoring : Quantify molting defects, gonad development, and survival rates to distinguish partial vs. complete rescue .

Q. How can researchers validate the stereochemical purity of synthesized this compound?

Use chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column to separate (25R)- and (25S)-epimers . Confirm purity via NMR: C-25 protons in (25R)-isomers exhibit distinct coupling constants (J = 6–8 Hz) compared to (25S)-isomers (J = 3–5 Hz) . Cross-reference with synthetic intermediates (e.g., diosgenin derivatives) using X-ray crystallography for absolute configuration confirmation .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response data in dafachronic acid studies?

Fit data to a four-parameter logistic model (e.g., Hill equation) to calculate EC₅₀ and Hill coefficients . Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across isomers. For in vivo rescue assays, apply survival analysis (Kaplan-Meier curves) and Cox proportional hazards models to account for time-dependent effects .

Comparative Table: Key Activity Metrics of Dafachronic Acid Isomers

| Isomer | EC₅₀ (Gal4 Assay) | Dauer Rescue Efficacy (50 nM) | Reference |

|---|---|---|---|

| (25R)-Delta(7) | 33 nM | 60–80% | |

| (25S)-Delta(7) | 23 nM | 90–100% | |

| (25R)-Delta(4) | 66 nM | 20–30% | |

| (25S)-Delta(1,7) | 23 nM | 95–100% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.